1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
CAS No.: 1010900-63-6
Cat. No.: VC11918351
Molecular Formula: C21H20N4O
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1010900-63-6 |
|---|---|
| Molecular Formula | C21H20N4O |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
| Standard InChI | InChI=1S/C21H20N4O/c1-3-21(26)25-20(13-18(24-25)15-6-4-14(2)5-7-15)16-8-9-17-19(12-16)23-11-10-22-17/h4-12,20H,3,13H2,1-2H3 |
| Standard InChI Key | YXOWVWNBIHHDMI-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC4=NC=CN=C4C=C3 |
| Canonical SMILES | CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC4=NC=CN=C4C=C3 |
Introduction
The compound 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a heterocyclic organic molecule. It features a pyrazole ring substituted with a 4-methylphenyl group and a quinoxalinyl moiety, connected to a propanone group. Such compounds are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties due to the pharmacophoric nature of the pyrazole and quinoxaline rings.
Structural Features
This compound can be broken down into three main structural components:
-
4-Methylphenyl Group: A benzene ring substituted with a methyl group at the para position, contributing hydrophobicity.
-
Quinoxaline Moiety: A bicyclic aromatic system containing nitrogen atoms, known for its bioactivity in medicinal chemistry.
-
Pyrazole Core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms, often associated with diverse biological activities.
Synthesis Pathways
While specific synthesis details for this exact compound are not directly available in the provided results, similar heterocyclic compounds are synthesized using multistep reactions involving:
-
Formation of the Pyrazole Ring: Condensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds.
-
Quinoxaline Derivation: Quinoxalines are typically synthesized by cyclization of o-phenylenediamine with diketones or α-haloketones.
-
Final Coupling: The pyrazole and quinoxaline units are likely coupled through alkylation or amidation reactions.
Biological Activity
Compounds containing pyrazole and quinoxaline frameworks have been reported to exhibit:
-
Antimicrobial Properties: Effective against bacterial and fungal pathogens due to their ability to disrupt microbial enzymes or membranes .
-
Anticancer Activity: Quinoxaline derivatives have shown cytotoxicity against cancer cell lines such as HCT-116 and MCF-7 .
-
Anti-inflammatory Effects: Pyrazoles are known inhibitors of cyclooxygenase enzymes (COX), reducing inflammation.
Pharmaceutical Relevance
The combination of these two pharmacophores in a single molecule could enhance potency and selectivity for therapeutic targets such as:
-
Protein kinases
-
DNA-interacting enzymes
-
Oxidoreductases
Analytical Characterization
To confirm the structure and purity of such a compound, standard analytical techniques would be employed:
-
NMR Spectroscopy:
-
-NMR and -NMR to identify chemical shifts corresponding to the aromatic, aliphatic, and carbonyl groups.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at (theoretical molecular weight).
-
-
Infrared (IR) Spectroscopy:
-
Key functional group absorptions: carbonyl stretch (~1700 cm), C-H stretches (~3000 cm), and N-H stretches (~3300 cm).
-
-
Elemental Analysis:
-
Empirical formula confirmation via percentage composition of C, H, N.
-
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~330 g/mol |
| Key Functional Groups | Pyrazole, Quinoxaline, Ketone |
| Solubility | Likely soluble in polar organic solvents |
| Potential Applications | Antimicrobial, anticancer, anti-inflammatory |
Biological Screening
Conduct extensive in vitro and in vivo studies to evaluate:
-
Cytotoxicity against cancer cell lines.
-
Antibacterial efficacy against multidrug-resistant strains.
Pharmacokinetics
Study absorption, distribution, metabolism, and excretion (ADME) profiles to assess drug-likeness.
This compound represents a promising scaffold for further exploration in medicinal chemistry due to its unique combination of bioactive moieties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume